5,5-Dimethyloct-7-EN-2-YN-1-OL
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Overview
Description
5,5-Dimethyloct-7-EN-2-YN-1-OL is an organic compound with the molecular formula C10H16O. It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile compound in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyloct-7-EN-2-YN-1-OL typically involves the reaction of a methylheptene solution containing potassium hydroxide. The gas mixture is compressed to 2.0–2.5 MPa by a compressor, liquefied in a high-position cooling tower, and then introduced into the reaction tower through a bottom discharge pipe . The reaction temperature is maintained at 35–40°C, and the reaction pressure is 2.0–2.5 MPa with a reaction time of 2–3 hours .
Industrial Production Methods
Industrial production methods for this compound involve similar reaction conditions but on a larger scale. The reaction liquid enters the flash tank through the discharge tube of the reaction tower, and the flashing temperature is maintained at 50–70°C .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyloct-7-EN-2-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the alkyne position.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide for deprotonation, hydrogen gas for reduction, and various oxidizing agents like potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .
Scientific Research Applications
5,5-Dimethyloct-7-EN-2-YN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of perfumes, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyloct-7-EN-2-YN-1-OL involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Its effects are mediated through its functional groups, which can undergo oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-6-en-1-yn-3-ol: This compound has a similar structure but differs in the position of the functional groups.
Isophthalic acid, 2,7-dimethyloct-7-en-5-yn-4-yl hexyl ester: Another compound with a similar backbone but different functional groups.
Uniqueness
5,5-Dimethyloct-7-EN-2-YN-1-OL is unique due to its specific combination of alkene and alkyne functional groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
116440-76-7 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
5,5-dimethyloct-7-en-2-yn-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-7-10(2,3)8-5-6-9-11/h4,11H,1,7-9H2,2-3H3 |
InChI Key |
PTRLWIBDJWWMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)CC#CCO |
Origin of Product |
United States |
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